molecular formula C23H22ClFN4O2 B2934047 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide CAS No. 1251687-66-7

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide

Cat. No. B2934047
CAS RN: 1251687-66-7
M. Wt: 440.9
InChI Key: PJEZMLMBKLLMLS-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with “F3406-5989”, have been reported to exhibit significant antiviral properties . Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The potential of “F3406-5989” in this field could be explored for the development of new antiviral medications.

Anti-inflammatory Properties

The indole scaffold is also associated with anti-inflammatory effects . By modulating inflammatory pathways, indole derivatives can contribute to the treatment of chronic inflammatory diseases . “F3406-5989” could be investigated for its efficacy in reducing inflammation in various medical conditions.

Anticancer Applications

Indole-based compounds have been found to possess anticancer activities . They can interact with multiple receptors and may induce apoptosis in cancer cells . Research into “F3406-5989” could focus on its potential as a therapeutic agent in cancer treatment protocols.

Anti-HIV Effects

Some indole derivatives have been synthesized and screened for their anti-HIV activity . They have shown promise in inhibiting the replication of HIV-1 and HIV-2 strains in infected cells . “F3406-5989” might be a candidate for further study as an anti-HIV agent.

Antioxidant Capabilities

The indole nucleus is known for its antioxidant properties , which play a crucial role in protecting cells from oxidative stress . “F3406-5989” could be valuable in research aimed at combating oxidative damage in biological systems.

Antimicrobial and Antitubercular Activity

Indole derivatives have demonstrated antimicrobial and antitubercular activities , suggesting their use in treating bacterial infections, including tuberculosis . The application of “F3406-5989” in this area could lead to the development of new antibiotics.

Antidiabetic Potential

Research has indicated that indole derivatives may have antidiabetic effects by influencing glucose metabolism . “F3406-5989” could be explored for its potential to manage diabetes through pharmacological intervention.

Antimalarial and Anticholinesterase Activities

Lastly, indole compounds have been associated with antimalarial and anticholinesterase activities . These properties suggest that “F3406-5989” could be used in the development of treatments for malaria and disorders related to cholinesterase enzymes .

properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-chloro-5-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c1-15-26-20-9-10-28(12-16-5-3-2-4-6-16)13-18(20)23(31)29(15)14-22(30)27-21-11-17(25)7-8-19(21)24/h2-8,11H,9-10,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEZMLMBKLLMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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